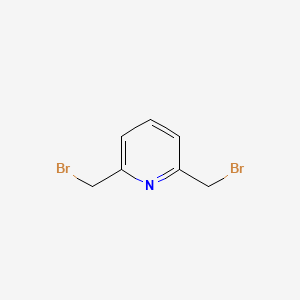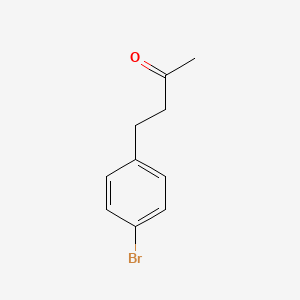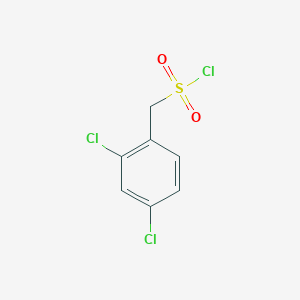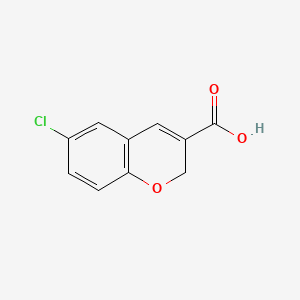
2,6-Bis(bromomethyl)pyridine
概要
説明
2,6-Bis(bromomethyl)pyridine (2,6-BBMP) is an organobromine compound that is used in a variety of scientific research applications. It is a versatile compound with a variety of functional groups that can be used in synthesis, mechanistic studies, and biological experiments. 2,6-BBMP is a useful reagent in organic synthesis and has been used in a variety of chemical reactions. In addition, 2,6-BBMP has been used in mechanistic studies to investigate the mechanism of action of a variety of compounds. Furthermore, 2,6-BBMP has been used in biological experiments to study the biochemical and physiological effects of various compounds. In
科学的研究の応用
Chromium(III) Complexes and Ethylene Polymerization
2,6-Bis(bromomethyl)pyridine has been utilized in the synthesis of terdentate ligands that react with CrCl3(THF)3 to form chromium(III) complexes. These complexes are active in ethylene polymerization, converting ethylene to highly linear polyethylene and affording high molecular weight polymers. The complexes demonstrate high catalytic activity, particularly at ambient temperatures (Hurtado et al., 2009).
Formation of N-Heterocyclic Complexes of Rhodium and Palladium
The compound plays a significant role in the formation of N-heterocyclic complexes of rhodium and palladium. It is used to obtain pincer ligands, which then react with silver and palladium to form complexes used in catalysis and coordination chemistry (Simons et al., 2003).
Vanadium (III) Complex as a Catalyst
Another application of this compound is in the formation of a vanadium (III) complex which acts as a catalyst for ethylene polymerization. This complex has shown high activity in converting ethylene to polyethylene, highlighting its potential in industrial polymer production (Abbo & Titinchi, 2013).
Synthesis of Macrocycles
The compound is also instrumental in the synthesis of new macrocycles, such as pyridine-retronecate. This compound is an analogue of pyrrolizidine alkaloids and has applications in studying the toxicity and biological effects of these types of compounds (Drewes & Pitchford, 1981).
Chemosensors for Fluoride Ions
This compound derivatives are used in creating chemosensors for fluoride ions. These sensors can detect fluoride ions through chemical shift and optical modifications, showcasing the compound's application in analytical chemistry (Chetia & Iyer, 2008).
作用機序
Target of Action
It is known to participate in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific reactions it is involved in .
Mode of Action
2,6-Bis(bromomethyl)pyridine interacts with its targets through its bromomethyl groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to form bonds with a variety of nucleophiles . This makes this compound a versatile reagent in organic synthesis .
Biochemical Pathways
It is used in the synthesis of various compounds, including dicationic imidazolium-linked cyclophane , suggesting that it could potentially influence a wide range of biochemical pathways depending on the context of its use.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties could potentially influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a reagent in organic synthesis, its primary effect would be the formation of new chemical bonds, leading to the creation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of the environment, as indicated by its use in reactions involving changes in pH . Additionally, the compound’s stability may be influenced by temperature, as suggested by its melting point of 85-87 °C .
Safety and Hazards
2,6-Bis(bromomethyl)pyridine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and rinse cautiously with water for several minutes in case of contact with eyes .
将来の方向性
生化学分析
Biochemical Properties
2,6-Bis(bromomethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of dicationic imidazolium-linked cyclophane . It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. The compound’s bromomethyl groups are highly reactive, allowing it to participate in nucleophilic substitution reactions. These interactions are crucial for the synthesis of new pyridine-pyrazole derivatives and large macrocyclic ligands .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cellular proteins and enzymes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity can lead to modifications in cellular components, thereby altering cellular behavior and function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The bromomethyl groups in the compound can react with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and alterations in cellular pathways. The compound’s ability to form stable complexes with biomolecules is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may undergo hydrolysis or other chemical reactions, leading to the formation of degradation products. These changes can impact its long-term effects on cellular function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as facilitating the synthesis of complex molecules. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage threshold is crucial for its safe and effective use in research and applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound’s bromomethyl groups can be metabolized through oxidation or reduction reactions, leading to the formation of metabolites. These metabolic processes can influence the compound’s activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its overall activity and efficacy in biochemical reactions .
特性
IUPAC Name |
2,6-bis(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTSYCOAZVHGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345314 | |
| Record name | 2,6-Bis(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7703-74-4 | |
| Record name | 2,6-Bis(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Bis(bromomethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,6-Bis(bromomethyl)pyridine?
A1: The molecular formula of this compound is C7H7Br2N, and its molecular weight is 264.95 g/mol. []
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, this compound has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry. [, , , , , , ]
Q3: Has the crystal structure of this compound been determined?
A3: Yes, single-crystal X-ray diffraction studies have revealed the solid-state structure of this compound. The molecule adopts a conformation where the C-Br vectors of the bromomethyl groups are oriented nearly perpendicular to the pyridine ring and extend to opposite sides. []
Q4: How does this compound typically react?
A4: Due to the presence of two reactive bromomethyl groups, this compound readily undergoes nucleophilic substitution reactions. This reactivity makes it a versatile building block for synthesizing various macrocyclic ligands, cryptands, and other complex molecules. [, , , , , , , , , , ]
Q5: Can you provide examples of macrocycles synthesized using this compound?
A5: Certainly! this compound serves as a key precursor for synthesizing macrocycles containing nitrogen and sulfur donor atoms. For instance, it reacts with 2,3-quinoxalinedithiol to form a macrocyclic ligand precursor, bis(2-thio-3-mercaptoquinoxalino)-2,6-dimethylpyridine. [] Another example involves its reaction with 4,5-bis(benzoylthio)-1,3-dithiole-2-thione, leading to a novel macrocycle incorporating the 4,5-dithio-1,3-dithiole-2-thione unit. []
Q6: What is the significance of synthesizing pyridine-containing macrocycles?
A6: Pyridine-containing macrocycles are of great interest in coordination chemistry due to their ability to form stable complexes with various metal ions. These complexes exhibit diverse applications in catalysis, sensing, and material science. [, , , , , ]
Q7: Are there any applications of this compound in medicinal chemistry?
A7: Yes, this compound has been employed in the synthesis of novel polyazapyridinophanes exhibiting potent antibacterial activity. [] It is also utilized in preparing chiral imidazolium cyclophanes that demonstrate enantioselective recognition for amino acids and their derivatives, potentially paving the way for new chiral separation techniques and asymmetric catalysts. [, ]
Q8: Has this compound been used in the synthesis of cryptands?
A8: Absolutely! this compound reacts with hexaazamacrocycles to form chiral cryptands capable of selectively binding alkali metal ions like sodium and potassium. [] A bis-triazacyclononane tris-pyridyl N9-azacryptand ligand synthesized using this compound exhibited preferential binding towards lead(II) cations. []
Q9: Are there any notable examples of metal complexes incorporating ligands derived from this compound?
A9: A wide range of metal complexes, including those of manganese(II), cobalt(II), copper(II), silver(I), zinc(II), and cadmium(II), have been synthesized using ligands derived from this compound. These complexes are often characterized by physical and spectroscopic measurements, revealing the coordination behavior of the ligands and their potential applications. [, , , , , ]
Q10: Has computational chemistry been employed in studying this compound and its derivatives?
A10: Yes, computational studies, including DFT calculations, have been performed to investigate the reaction mechanisms and properties of this compound derivatives, particularly in the context of ethylene polymerization catalysis. These studies provide valuable insights into the structure-activity relationships and guide the design of more efficient catalysts. []
Q11: What are the safety considerations associated with handling this compound?
A11: As with all chemicals, appropriate safety precautions should be taken when handling this compound. It is recommended to wear appropriate personal protective equipment, such as gloves and eye protection, and work in a well-ventilated area. Consult the compound's safety data sheet for detailed safety information. []
Q12: Is there any information available regarding the environmental impact of this compound?
A12: While specific data on the environmental impact of this compound might be limited, it's crucial to handle and dispose of the compound responsibly. Following established guidelines for chemical waste disposal is essential to minimize potential environmental risks. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















